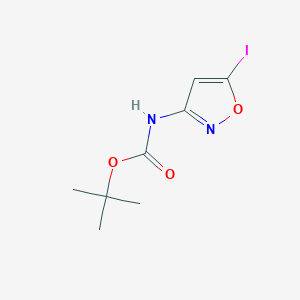
tert-Butyl (5-iodoisoxazol-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-iodoisoxazol-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound features a tert-butyl group, an isoxazole ring, and an iodine atom, making it a unique and versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-iodoisoxazol-3-yl)carbamate typically involves the formation of the isoxazole ring followed by the introduction of the tert-butyl carbamate group. One common method includes the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. The iodination of the isoxazole ring can be achieved using iodine or iodine monochloride under mild conditions. Finally, the tert-butyl carbamate group is introduced using tert-butyl chloroformate and a base such as triethylamine .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in tert-Butyl (5-iodoisoxazol-3-yl)carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The isoxazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Deprotection: Trifluoroacetic acid or hydrochloric acid
Major Products:
- Substituted isoxazoles
- Oxidized or reduced isoxazole derivatives
- Free amines after deprotection .
Scientific Research Applications
Chemistry: tert-Butyl (5-iodoisoxazol-3-yl)carbamate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Isoxazole derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: The compound is used in the development of agrochemicals and materials science. Its unique structure allows for the modification of physical and chemical properties of polymers and other materials .
Mechanism of Action
The mechanism of action of tert-Butyl (5-iodoisoxazol-3-yl)carbamate is primarily related to its ability to act as a protecting group for amines. The tert-butyl carbamate group can be easily introduced and removed under mild conditions, making it a valuable tool in peptide synthesis and other organic transformations. The isoxazole ring can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
tert-Butyl-N-methylcarbamate: Another carbamate derivative with similar protecting group properties.
Benzyl carbamate: Used as a protecting group but requires different deprotection conditions
Uniqueness: tert-Butyl (5-iodoisoxazol-3-yl)carbamate is unique due to the presence of the isoxazole ring and the iodine atom, which provide additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H11IN2O3 |
|---|---|
Molecular Weight |
310.09 g/mol |
IUPAC Name |
tert-butyl N-(5-iodo-1,2-oxazol-3-yl)carbamate |
InChI |
InChI=1S/C8H11IN2O3/c1-8(2,3)13-7(12)10-6-4-5(9)14-11-6/h4H,1-3H3,(H,10,11,12) |
InChI Key |
USRWKYJDLOHUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NOC(=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















